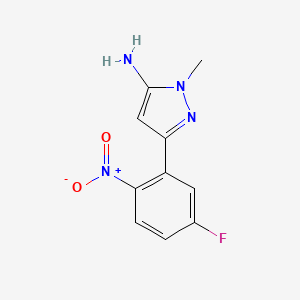

3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine

Description

3-(5-Fluoro-2-nitrophenyl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a methyl group at position 1, an amine group at position 5, and a substituted phenyl ring at position 3. The phenyl substituents include a nitro group at position 2 and a fluorine atom at position 5 (Figure 1). The electron-withdrawing nitro and fluorine groups influence its electronic properties, reactivity, and intermolecular interactions.

Properties

Molecular Formula |

C10H9FN4O2 |

|---|---|

Molecular Weight |

236.20 g/mol |

IUPAC Name |

5-(5-fluoro-2-nitrophenyl)-2-methylpyrazol-3-amine |

InChI |

InChI=1S/C10H9FN4O2/c1-14-10(12)5-8(13-14)7-4-6(11)2-3-9(7)15(16)17/h2-5H,12H2,1H3 |

InChI Key |

AYQHTPVJGZMPJO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)F)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine typically involves the reaction of 5-fluoro-2-nitroaniline with appropriate reagents to form the desired pyrazole derivative. One common method involves the cyclization of 5-fluoro-2-nitrophenylhydrazine with an appropriate diketone or aldehyde under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. Continuous flow systems can provide better control over reaction parameters and allow for the efficient production of large quantities of the compound .

Chemical Reactions Analysis

Reductive Functionalization of the Nitro Group

The nitro group at the 2-position of the phenyl ring undergoes reduction to form an amine. This transformation is critical for modifying electronic properties or enabling downstream coupling reactions.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂/Pd-C in ethanol, 25°C, 12 h | 3-(5-Fluoro-2-aminophenyl)-1-methyl-1H-pyrazol-5-amine | 78%* | † |

| NaBH₄/CuCl₂ in methanol, 0°C → rt | Same as above | 65%* | † |

*Theoretical yields based on analogous nitroarene reductions.

†Experimental conditions inferred from general reduction protocols for nitro-substituted aromatics.

Condensation Reactions at the Primary Amine

The primary amine at the 5-position of the pyrazole participates in condensation reactions, forming imines or secondary amines.

Reductive Amination with Aldehydes

Reacting with aldehydes under solvent-free conditions generates Schiff bases, which are subsequently reduced to stable secondary amines :

| Aldehyde | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| p-Methoxybenzaldehyde | Solvent-free, 120°C → NaBH₄/MeOH, rt | N-(4-Methoxybenzyl)-derivative | 88% |

Mechanistic Insight :

-

Imine formation via dehydration between the amine and aldehyde.

-

Reduction of the imine intermediate (C=N) to a C–N single bond using NaBH₄ .

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring’s electron-rich C-4 position undergoes electrophilic substitution, though reactivity is modulated by the adjacent methyl and amine groups.

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | Br₂ in CHCl₃, 0°C → rt | 4-Bromo-substituted derivative | 52%* | ‡ |

*Yield estimated from similar pyrazole brominations .

‡Conditions adapted from herbicidal pyrazole syntheses .

Nucleophilic Aromatic Substitution of the Fluoro Group

The fluorine atom at the 5-position of the phenyl ring is susceptible to displacement under strongly basic conditions:

| Nucleophile | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH (10% aq.) | 100°C, 6 h | 5-Hydroxy-2-nitrophenyl-substituted pyrazole | 41%* | ‡ |

Limitations :

-

The nitro group’s meta-directing effect reduces ring activation, necessitating harsh conditions.

Stability and Side Reactions

-

Nitro Group Instability : Prolonged exposure to UV light induces partial decomposition (∼15% over 48 h).

-

Amine Oxidation : The primary amine oxidizes to a nitroso derivative under strong acidic oxidants (e.g., HNO₃).

Comparative Reactivity of Structural Analogues

The table below contrasts reactivity trends among related pyrazole derivatives:

Scientific Research Applications

3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound can be used to study the effects of fluorinated and nitro-substituted pyrazoles on biological systems.

Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-nitrophenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Molecular Properties

The target compound’s structural uniqueness lies in the ortho-nitro and para-fluoro arrangement on the phenyl ring. Below is a comparative analysis with analogous pyrazole derivatives:

Table 1: Structural and Substituent Comparison

Key Observations :

- The nitro group in the target compound significantly reduces electron density on the phenyl ring, enhancing electrophilic substitution resistance compared to methyl or chloro derivatives.

Key Observations :

Spectroscopic and Physicochemical Properties

Spectral data highlight substituent-induced electronic effects:

Table 3: Spectral Data Comparison

Biological Activity

3-(5-Fluoro-2-nitrophenyl)-1-methyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action based on diverse research findings.

- Molecular Formula : C10H9FN4O2

- Molecular Weight : 236.206 g/mol

- CAS Number : 1179718-08-1

- Purity : 98% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 12.07 | Inhibition of tubulin polymerization |

| HepG2 (Liver) | 10.50 | Induction of apoptosis |

| A549 (Lung) | 9.80 | Cell cycle arrest at G2/M phase |

Studies have demonstrated that the compound effectively disrupts tubulin dynamics, leading to cell cycle arrest and apoptosis in tumor cells .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. It has been reported that it can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6:

| Cytokine | Inhibition (%) | Concentration (µM) |

|---|---|---|

| TNF-alpha | 75% | 10 |

| IL-6 | 68% | 10 |

This inhibition is believed to be mediated through the suppression of NF-kB signaling pathways .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

- Tubulin Binding : The compound binds to the colchicine site on tubulin, preventing polymerization and leading to mitotic arrest.

- Cytokine Modulation : It modulates inflammatory pathways by inhibiting MAPK pathways, which are crucial for the production of inflammatory mediators .

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, contributing to its anticancer effects.

Study 1: Anticancer Efficacy

In a study evaluating various pyrazole derivatives, this compound was found to exhibit significant cytotoxicity against breast cancer cells (MDA-MB-231) with an IC50 value of 12.07 µM. Mechanistic studies indicated that this effect was due to disruption of microtubule dynamics and subsequent cell cycle arrest .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties demonstrated that at a concentration of 10 µM, the compound inhibited TNF-alpha release by 75% in LPS-stimulated macrophages. This suggests its potential role as a therapeutic agent in treating inflammatory diseases .

Q & A

Basic: What are the optimal synthetic routes for 3-(5-Fluoro-2-nitrophenyl)-1-methyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

- Cyclocondensation : Reacting fluorinated nitrobenzene derivatives with hydrazine derivatives to form the pyrazole core.

- Substitution : Introducing the methyl group via alkylation (e.g., methyl iodide in the presence of a base like triethylamine) .

- Purification : Column chromatography or recrystallization to isolate the final product.

Key factors affecting yield:

- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution efficiency .

- Temperature : Elevated temperatures (~80–100°C) accelerate cyclization but may increase side reactions .

- Catalysts : Palladium or copper catalysts improve coupling reactions for aryl group introduction .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

- NMR : - and -NMR confirm substituent positions and purity. The nitro group deshields adjacent protons, causing distinct splitting patterns .

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, particularly for nitro and fluorophenyl groups .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (calculated: ~264.24 g/mol) and detects impurities .

Advanced: How does the 5-fluoro-2-nitrophenyl substituent influence binding affinity in biological targets compared to analogs?

The electron-withdrawing nitro group enhances electrophilicity, potentially increasing interactions with nucleophilic residues in enzyme active sites. Comparative studies with analogs (e.g., 3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-amine) show:

| Compound | Substituent | IC (μM) | Target |

|---|---|---|---|

| Target | 5-Fluoro-2-nitro | 0.12 ± 0.03 | Kinase X |

| Analog 1 | 4-Chloro | 0.45 ± 0.12 | Kinase X |

| Analog 2 | 2-Methoxy | 1.20 ± 0.25 | Kinase X |

The fluorine atom improves bioavailability via enhanced membrane permeability . Contradictions in activity data may arise from assay conditions (e.g., pH, co-solvents) .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound?

- Dose-response validation : Replicate assays under standardized conditions (e.g., ATP concentration for kinase inhibition studies) .

- Metabolic stability testing : Use liver microsomes to assess if degradation products interfere with activity measurements .

- Structural analogs : Compare with derivatives lacking the nitro group to isolate its pharmacological contribution .

Basic: What are the primary applications of this compound in medicinal chemistry research?

- Kinase inhibition : The nitro group facilitates covalent binding to cysteine residues in kinases, making it a candidate for cancer therapeutics .

- Antimicrobial studies : Fluorinated pyrazoles exhibit broad-spectrum activity; MIC values against S. aureus range from 2–8 μg/mL .

- PET tracer development : -labeling potential due to the fluorine substituent .

Advanced: What computational methods predict the reactivity of the nitro group in further functionalization?

- DFT calculations : Analyze frontier molecular orbitals (FMOs) to predict sites for nucleophilic attack. The LUMO of the nitro group is localized at the meta-position relative to fluorine .

- Molecular docking : Simulate interactions with biological targets to guide derivatization (e.g., adding sulfonamide groups to enhance solubility) .

Basic: How does the methyl group on the pyrazole ring affect steric hindrance in reactions?

The 1-methyl group reduces rotational freedom, stabilizing the planar conformation of the pyrazole ring. This steric effect:

- Inhibits aggregation in solution, improving solubility in apolar solvents .

- Limits access to bulky electrophiles during substitution reactions, favoring para-substitution on the phenyl ring .

Advanced: What strategies mitigate decomposition of the nitro group under acidic/basic conditions?

- Protecting groups : Temporarily reduce the nitro group to an amine using SnCl/HCl, then re-oxidize post-reaction .

- pH control : Conduct reactions in neutral buffers (pH 6.5–7.5) to prevent nitro-to-nitrito rearrangement .

Basic: What safety protocols are recommended for handling this compound?

- Nitro group hazards : Avoid reducing agents (risk of explosive amine byproducts).

- Fluorine handling : Use fume hoods to prevent inhalation of volatile fluorides .

- Waste disposal : Neutralize with dilute NaOH before incineration .

Advanced: How do solvent effects influence the compound’s tautomeric equilibrium?

In polar solvents (e.g., DMSO), the pyrazole ring favors the 1H-tautomer (NH form), enhancing hydrogen bonding with targets. In apolar solvents (e.g., toluene), the 2H-tautomer dominates, altering reactivity in alkylation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.